molecular formula C19H18N6 B2815216 1-methyl-N~4~-(2-methylphenyl)-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896005-10-0

1-methyl-N~4~-(2-methylphenyl)-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2815216
CAS RN: 896005-10-0
M. Wt: 330.395
InChI Key: RKQYVACBKBZREO-UHFFFAOYSA-N
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Description

“1-methyl-N~4~-(2-methylphenyl)-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a complex organic compound with a molecular formula of C20H20N6 . It belongs to the class of compounds known as pyrazolopyrimidines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of “1-methyl-N~4~-(2-methylphenyl)-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectra can show signals assignable to the pyrimidine and the triazole proton .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-N~4~-(2-methylphenyl)-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” can be inferred from similar compounds. For instance, the yield of a similar compound was 88%, and it crystallized from ethyl acetate–methanol (1:1). Its melting point was 265–266 °C .

Scientific Research Applications

Structural Characterization and Synthesis

  • The compound has been involved in studies detailing the synthesis and structural characterization of N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines. These investigations highlight the importance of hydrogen bonding in the formation of either two or three-dimensional molecular structures, depending on whether the compounds crystallize as stoichiometric hydrates or in solvent-free forms (Trilleras et al., 2008).

Reaction Mechanisms

  • Research on the reactivity of pyrazolo[3,4-d]pyrimidine derivatives with various reagents has been documented, providing insight into the chemical behavior and potential for further derivatization of this compound class. This includes the formation of thioethers, exploring dual NH peaks in NMR spectra, and examining the compounds' activities as amplifiers against certain bacterial strains, suggesting potential applications in medicinal chemistry (Brown et al., 1979).

Molecular Interactions

  • The crystallization of N(4)-Methyl-N(4)-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine from ethanol as a mixed solvate indicates intricate molecular interactions, including intramolecular C-H...pi(arene) hydrogen bonds. These findings suggest potential avenues for exploring molecular packing, hydrogen bonding networks, and the role of solvent interactions in crystal engineering (Trilleras et al., 2009).

Antimicrobial Activity

  • Pyrimidine derivatives, including those structurally related to the compound , have been synthesized and evaluated for antimicrobial activity. This research area suggests that modifications of the pyrazolo[3,4-d]pyrimidine scaffold can lead to compounds with potential therapeutic applications (Rathod & Solanki, 2018).

Future Directions

The future directions for research on “1-methyl-N~4~-(2-methylphenyl)-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could be a promising candidate for further pharmacological studies .

properties

IUPAC Name

1-methyl-4-N-(2-methylphenyl)-6-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6/c1-13-8-6-7-11-16(13)22-17-15-12-20-25(2)18(15)24-19(23-17)21-14-9-4-3-5-10-14/h3-12H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQYVACBKBZREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N6-phenyl-N4-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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